trans-2-Amino-cycloheptanol
Overview
Description
trans-2-Amino-cycloheptanol: is a chemical compound with the molecular formula C7H15NO . It is a cyclic amino alcohol with a seven-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxide Opening Reaction: One common method for synthesizing trans-2-Amino-cycloheptanol involves the ring-opening of 1,2-epoxycycloheptane with ammonia.
Hydrogenation: Another method involves the hydrogenation of 2-nitrocycloheptanol, which is obtained from the nitration of cycloheptanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale epoxide opening reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Amino-cycloheptanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Major Products Formed:
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptanols depending on the reagents used.
Scientific Research Applications
Chemistry:
Chiral Catalysts: trans-2-Amino-cycloheptanol is used as a chiral building block in the synthesis of enantiomerically pure compounds, which are important in asymmetric synthesis.
Biology:
Proteomics Research: The compound is used in the study of protein structures and functions due to its ability to interact with various biomolecules.
Medicine:
Pharmaceuticals: this compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism by which trans-2-Amino-cycloheptanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
trans-2-Aminocyclohexanol: This compound has a six-membered ring structure and similar chemical properties but differs in ring size.
cis-2-Aminocycloheptanol: This isomer has a different spatial arrangement of the amino and hydroxyl groups, leading to different chemical reactivity and biological activity.
Uniqueness: trans-2-Amino-cycloheptanol is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in studying structure-activity relationships .
Properties
IUPAC Name |
(1R,2R)-2-aminocycloheptan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOFTVSNNFYPAB-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42565-73-1, 260065-70-1 | |
Record name | rac-(1R,2R)-2-aminocycloheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 260065-70-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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